![molecular formula C18H23N3O3 B2846560 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide CAS No. 850371-14-1](/img/structure/B2846560.png)

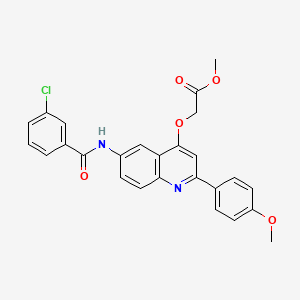

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

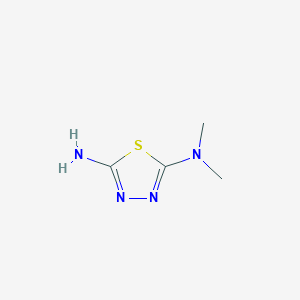

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide (DDPEA) is a promising new compound with a wide range of potential applications in scientific research. It is a highly stable, water soluble, and non-toxic molecule that has been the subject of much research in recent years. DDPEA is a member of the class of compounds known as diazaspirodecamides, which are characterized by a unique spirocyclic ring structure. This structure confers a number of advantageous properties, including high solubility in both organic and aqueous solvents, as well as low toxicity and excellent thermal stability. DDPEA has been used in a variety of research applications, including drug discovery, drug delivery, and biomedical imaging.

Aplicaciones Científicas De Investigación

Antihypertensive Applications

Research on compounds structurally similar to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, has shown potential antihypertensive properties. These compounds were tested for their efficacy in lowering blood pressure in spontaneous hypertensive rat models, demonstrating the role of alpha-adrenergic blockade in their mechanism of action (Caroon et al., 1981).

Synthesis and Theoretical Studies

The synthesis and theoretical studies of biologically active compounds, including those related to gabapentin and derivatives of 2-azaspiro[4.5]decan-2-yl, have been reported. These studies provide insights into the structural features that enhance biological activity, such as the strength of intramolecular hydrogen bonds, influenced by electron-donating and withdrawing groups (Amirani Poor et al., 2018).

Antimycobacterial Evaluation

Spiroisoxazolidines, synthesized via 1,3-dipolar cycloaddition of C-aryl-N-phenylnitrones, have been evaluated for their in vitro activity against Mycobacterium tuberculosis. This evaluation underscores the potential of these compounds in developing new treatments for tuberculosis, with some derivatives showing significant potency (Suresh Kumar et al., 2010).

Neuroprotective and Antinociceptive Effects

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been studied for their neuroprotective and antinociceptive effects, indicating their potential application in treating neurological disorders and pain management. These studies highlight the compound's ability to inhibit calcium uptake in neural tissues and protect against brain edema and memory deficits (Tóth et al., 1997).

Electrochemical Sensor Applications

The electrochemical properties of acetaminophen, a compound related by functional group similarity, have been explored for developing high-performance sensors. This research demonstrates the potential for applying compounds with similar electroactive functional groups in designing practical sensors for pharmaceutical and biological sample analysis (Karikalan et al., 2016).

Propiedades

IUPAC Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-13(14-8-4-2-5-9-14)19-15(22)12-21-16(23)18(20-17(21)24)10-6-3-7-11-18/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWPPHHRTTUADJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2846480.png)

![4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2846481.png)

![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)

![N-[2-Hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2846489.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate](/img/structure/B2846492.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2846500.png)